molecular formula C10H8O3 B3330191 2-Hydroxy-4-(prop-2-yn-1-yloxy)benzaldehyde CAS No. 67268-54-6

2-Hydroxy-4-(prop-2-yn-1-yloxy)benzaldehyde

Cat. No.: B3330191
CAS No.: 67268-54-6
M. Wt: 176.17 g/mol
InChI Key: VCUFUJGITUTGFP-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(prop-2-yn-1-yloxy)benzaldehyde (CAS 67268-54-6 ) is a high-purity benzaldehyde derivative featuring a reactive propargyl ether group and a phenolic hydroxyl group. This multifunctional building block is supplied with a typical purity of ≥98% and is a valuable intermediate in chemical biology and materials science. Its molecular structure has been confirmed by various analytical techniques, including ¹H-NMR, ¹³C-NMR, and single-crystal X-ray diffraction studies . Key Research Applications & Value This compound serves as a versatile precursor in medicinal chemistry and drug discovery. It has been identified as a promising scaffold for the development of novel therapeutics, showing significant potential as an α-glucosidase inhibitor . Furthermore, derivatives of this compound have demonstrated enhanced anticancer activity, with research indicating they can improve the toxicity effects of established histone deacetylase (HDAC) inhibitors like SAHA against neuroblastoma and breast cancer cell lines . Its intrinsic biological activity is complemented by its role as a monomer in polymer science. It is used in Cu(I)-catalyzed azide-alkyne cycloaddition (click chemistry) to construct advanced functional materials, such as fluorescent conjugated polymers and silsesquioxane-based hybrids, which benefit from improved thermal stability . Handling & Safety This product is For Research Use Only. It is strictly not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle it with appropriate precautions. Please refer to the provided Safety Data Sheet (SDS) for detailed hazard information .

Properties

IUPAC Name

2-hydroxy-4-prop-2-ynoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-2-5-13-9-4-3-8(7-11)10(12)6-9/h1,3-4,6-7,12H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCUFUJGITUTGFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC(=C(C=C1)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-4-(prop-2-yn-1-yloxy)benzaldehyde can be synthesized through the reaction of 2-hydroxybenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group in 2-Hydroxy-4-(prop-2-yn-1-yloxy)benzaldehyde can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The hydroxyl group can undergo substitution reactions to form various ethers and esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides and acid chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: 2-Hydroxy-4-(prop-2-yn-1-yloxy)benzoic acid.

    Reduction: 2-Hydroxy-4-(prop-2-yn-1-yloxy)benzyl alcohol.

    Substitution: Various ethers and esters depending on the substituent introduced.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-Hydroxy-4-(prop-2-yn-1-yloxy)benzaldehyde is C10H8O3C_{10}H_{8}O_{3} with a molecular weight of 176.17 g/mol. Its solubility and stability are crucial for its application in various experimental settings. The compound can be stored at -80°C for up to six months without significant degradation, making it suitable for long-term studies .

Anticancer and Antimicrobial Activities

Research has indicated that benzaldehyde derivatives, including this compound, exhibit promising anticancer properties. Studies have demonstrated that these compounds can act as inhibitors of tyrosinase, an enzyme implicated in melanin production and cancer progression . Additionally, the compound has shown potential antimicrobial activity against various pathogens.

Synthesis of Bioactive Molecules

The compound is utilized as a precursor in synthesizing more complex bioactive molecules. For instance, it has been employed in the synthesis of Schiff bases, which are known for their antibacterial and anticancer properties . The ability to modify the compound's structure allows researchers to explore a wide range of biological activities.

Photoaffinity Probes

This compound serves as a chemical probe in the synthesis of photoaffinity labels. These probes are crucial for studying protein interactions and cellular mechanisms. For example, they have been used to investigate the mRNA decapping scavenger enzyme DcpS, enhancing our understanding of RNA metabolism .

Enzyme Inhibition Studies

The compound has been investigated for its inhibitory effects on various enzymes. Its structural features facilitate the design of selective inhibitors that can be useful in studying enzyme function and developing therapeutic agents.

Polymer Chemistry

In material science, this compound is explored as a building block for synthesizing polymers with specific properties. Its reactivity allows for the incorporation into polymer chains, leading to materials with enhanced thermal stability and mechanical properties.

Case Studies

Study ReferenceApplicationFindings
Zhao et al., 2007Anticancer ActivityDemonstrated that benzaldehyde derivatives inhibit tyrosinase effectively.
Ley & Bertram, 2001Enzyme InhibitionSynthesized oximes from benzaldehydes showing significant inhibitory activity against tyrosinase.
IUCr JournalsStructural InvestigationsProvided insights into the crystal structure and molecular interactions of benzaldehyde derivatives .

Mechanism of Action

The compound exerts its effects primarily through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the hydroxyl group can participate in hydrogen bonding. The prop-2-yn-1-yloxy group allows for further functionalization through click chemistry reactions, enabling the compound to be used in various chemical biology applications .

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to three analogs (Table 1):

Table 1: Key Properties of 2-Hydroxy-4-(prop-2-yn-1-yloxy)benzaldehyde and Analogs

Compound Name Molecular Formula Key Functional Groups Synthesis Route Biological Activity Melting Point (°C)
This compound C₁₀H₈O₃ 2-OH, 4-propargyl ether, aldehyde Alkylation of 2,4-dihydroxybenzaldehyde Anticancer triazole hybrids Not reported
4-(Prop-2-yn-1-yloxy)benzaldehyde C₁₀H₈O₂ 4-propargyl ether, aldehyde Alkylation of 4-hydroxybenzaldehyde Quinazolinone precursors 64–66
3-Ethoxy-4-(prop-2-yn-1-yloxy)benzaldehyde C₁₂H₁₂O₃ 3-ethoxy, 4-propargyl ether, aldehyde Ethoxylation followed by propargylation Not reported Not reported
2-Hydroxy-4-methoxybenzaldehyde C₈H₈O₃ 2-OH, 4-methoxy, aldehyde Methoxylation of 2,4-dihydroxybenzaldehyde Antioxidant activity 127–129

Key Observations:

  • Substituent Position and Hydrogen Bonding : The 2-hydroxy group in the target compound enables intramolecular hydrogen bonding (O–H···O), absent in analogs lacking ortho-substitution (e.g., 4-(prop-2-yn-1-yloxy)benzaldehyde) . This bonding enhances structural rigidity, influencing reactivity and crystal packing .
  • Propargyl vs. Alkoxy Groups : Propargyl ethers (target compound, entry 2) facilitate click chemistry for triazole formation, whereas methoxy/ethoxy groups (entries 3–4) modulate electronic effects and steric bulk .

Spectroscopic and Crystallographic Comparisons

  • NMR Spectroscopy : The aldehyde proton in the target compound resonates at δ ~10.3 (vs. δ 9.95 in 4-(prop-2-yn-1-yloxy)benzaldehyde) due to hydrogen bonding . The hydroxyl proton appears as a broad singlet near δ 12.0 .
  • Crystal Packing : The target compound’s crystal structure shows C–H···π interactions between propargyl and aromatic groups, while 4-(prop-2-yn-1-yloxy)benzaldehyde adopts a less dense packing due to the absence of hydrogen bonds .

Biological Activity

2-Hydroxy-4-(prop-2-yn-1-yloxy)benzaldehyde, also known as propargylated 2,4-dihydroxybenzaldehyde, is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis

The compound is synthesized through the reaction of 2,4-dihydroxybenzaldehyde with propargyl bromide in the presence of potassium carbonate as a base. The reaction typically occurs in a solvent like acetonitrile or DMF under reflux conditions. The yield can reach up to 85% after purification via column chromatography .

Antioxidant Properties

Research indicates that this compound exhibits notable antioxidant activity. In vitro assays have shown that it can effectively scavenge free radicals and reduce oxidative stress markers in various cell lines. This property is crucial for its potential role in preventing oxidative damage associated with chronic diseases .

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Studies have shown that it can block the NF-κB signaling pathway, which is pivotal in mediating inflammatory responses. This mechanism suggests its potential application in treating inflammatory diseases .

Neuroprotective Effects

In neuroprotection studies, this compound exhibited protective effects against neurotoxicity induced by amyloid-beta (Aβ) peptides. It showed a significant reduction in neuronal cell death and improved cognitive functions in animal models of Alzheimer's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential for neurodegenerative disorders .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : It has been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key enzymes involved in neurotransmitter degradation. This inhibition contributes to enhanced cholinergic signaling, beneficial in cognitive disorders .
  • Metal Chelation : The compound exhibits chelating properties towards metal ions, which may play a role in reducing metal-induced oxidative stress and neurotoxicity .
  • Molecular Interactions : Docking studies suggest that this compound interacts favorably with target proteins involved in inflammation and neuroprotection, indicating its potential as a lead compound for drug development .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

StudyFindings
Demonstrated strong AChE inhibition with an IC50 value of 34.41 μM, indicating potential for Alzheimer's treatment.
Showed significant neuroprotective effects against Aβ-induced toxicity with improved cognitive function in rodent models.
Exhibited antioxidant activity with effective free radical scavenging capabilities, contributing to its anti-inflammatory properties.

Q & A

Q. What are the optimal synthetic routes for 2-Hydroxy-4-(prop-2-yn-1-yloxy)benzaldehyde, and how can by-product formation be minimized?

  • Methodology : The Reimer-Tiemann reaction using phenol derivatives and chloroform under alkaline conditions is a common method. Adjusting reaction parameters (temperature, base concentration, and stoichiometry) can reduce by-products like o-hydroxybenzaldehyde. Purification via column chromatography with ethyl acetate/hexane gradients improves yield .
  • Data Contradiction : Some studies report lower yields due to competing side reactions (e.g., over-alkylation). Optimization via stepwise addition of propargyl bromide to 2,4-dihydroxybenzaldehyde under inert atmosphere mitigates this issue .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :
  • NMR : 1H^1H-NMR (400 MHz, DMSO-d6) identifies key signals: aldehyde proton at δ 9.80 ppm, propargyloxy O–CH2 at δ 4.85 ppm, and aromatic protons (δ 6.35–7.50 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion [M+H]+ at m/z 191.1 .
    • Advanced Tip : Combine with FT-IR to detect C≡C stretching (~2120 cm⁻¹) and aldehyde C=O (~1680 cm⁻¹) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology : Accelerated stability studies (40°C/75% RH) show degradation via oxidation of the propargyl group. Store under nitrogen at –20°C to retain >95% purity over 6 months. HPLC (C18 column, acetonitrile/water gradient) monitors degradation products like 2,4-dihydroxybenzaldehyde .

Advanced Research Questions

Q. What computational tools can predict the crystal packing and hydrogen-bonding patterns of this compound?

  • Methodology :
  • Mercury CSD : Visualize intermolecular interactions (e.g., O–H···O hydrogen bonds between aldehyde and phenolic groups) using Cambridge Structural Database (CSD) data .
  • SHELX Suite : Refine X-ray diffraction data; SHELXL handles anisotropic displacement parameters for high-resolution structures .
    • Data Contradiction : Discrepancies in predicted vs. experimental unit cell parameters may arise from solvent inclusion. Use PLATON/SQUEEZE to model disordered solvent .

Q. How does this compound interact with biomacromolecules like DNA or enzymes?

  • Methodology :
  • Molecular Docking : AutoDock Vina evaluates binding affinity to DNA (e.g., minor groove binding via aromatic stacking) .
  • BSA Interaction : Fluorescence quenching assays reveal static quenching mechanisms; calculate binding constants (e.g., Kb=1.2×105M1K_b = 1.2 \times 10^5 \, \text{M}^{-1}) .
    • Advanced Tip : Pair with circular dichroism (CD) to confirm conformational changes in DNA helicity .

Q. What are the mechanistic insights into its catalytic applications, such as in oxovanadium(IV) complexes?

  • Methodology : Synthesize Schiff base complexes with alicyclic diamines. X-ray crystallography (SHELXS-97) confirms square-pyramidal geometry, while EPR spectroscopy detects vanadium(IV) oxidation states .
  • Application : These complexes mimic tyrosinase activity, oxidizing monophenols to o-quinones via a μ-η²:η²-peroxo intermediate .

Methodological Challenges and Contradictions

Q. Why do crystallographic studies report varying hydrogen-bonding motifs for this compound?

  • Analysis : Polymorphism and solvent effects influence packing. For example, anhydrous forms favor O–H···O dimers, while solvated structures exhibit C–H···π interactions. Graph-set analysis (Etter’s rules) classifies motifs as R22(8)R_2^2(8) or C(4)C(4) chains .

Q. How can conflicting toxicity data from structural analogs be reconciled?

  • Approach : Read-across from EFSA’s evaluation of 2-hydroxy-4-methoxybenzaldehyde (FGE.414) suggests low toxicity (NOAEL > 100 mg/kg). However, in vitro assays (Ames test) may show mutagenicity due to propargyl group reactivity. Use QSAR models to prioritize in vivo testing .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-4-(prop-2-yn-1-yloxy)benzaldehyde
Reactant of Route 2
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2-Hydroxy-4-(prop-2-yn-1-yloxy)benzaldehyde

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